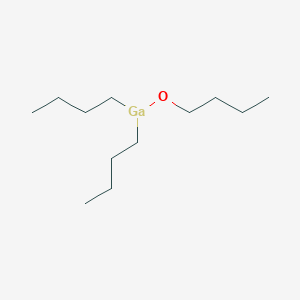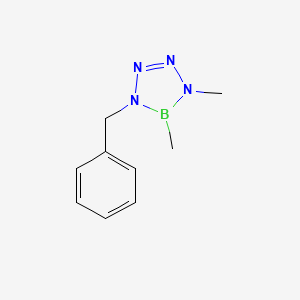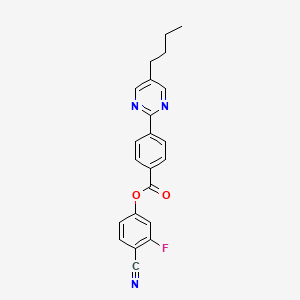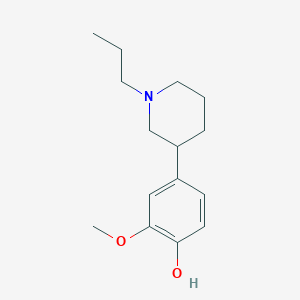
Butoxy(dibutyl)gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxy(dibutyl)gallane is an organogallium compound that features a gallium atom bonded to butoxy and dibutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butoxy(dibutyl)gallane typically involves the reaction of gallium trichloride with butyl lithium reagents in the presence of butanol. The reaction proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:
GaCl3+3BuLi→Ga(Bu)3+3LiCl
This intermediate, tri-n-butylgallium, can then be reacted with butanol to form this compound:
Ga(Bu)3+BuOH→Ga(Bu)2(OBu)+BuH
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butoxy(dibutyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxides and butyl derivatives.
Reduction: Reduction reactions can yield gallium hydrides and butyl alcohols.
Substitution: The butoxy and butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, alkoxides, and amines are employed for substitution reactions.
Major Products
The major products formed from these reactions include gallium oxides, gallium hydrides, and various substituted gallium compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butoxy(dibutyl)gallane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential as a biological probe for studying gallium’s interactions with biomolecules is being explored.
Medicine: Research is ongoing into its use in developing gallium-based pharmaceuticals for treating infections and cancer.
Industry: It is used in the production of gallium-containing materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism by which Butoxy(dibutyl)gallane exerts its effects involves the interaction of the gallium atom with various molecular targets. Gallium can mimic iron in biological systems, disrupting iron-dependent processes in microorganisms and cancer cells. The butoxy and dibutyl groups modulate the compound’s solubility and reactivity, enhancing its effectiveness in specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-n-butylgallium: Similar in structure but lacks the butoxy group.
Gallium trichloride: A simpler gallium compound used in various chemical reactions.
Gallium hydrides: Compounds with hydrogen atoms bonded to gallium.
Uniqueness
Butoxy(dibutyl)gallane is unique due to the presence of both butoxy and dibutyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other organogallium compounds.
Propriétés
Numéro CAS |
105551-65-3 |
|---|---|
Formule moléculaire |
C12H27GaO |
Poids moléculaire |
257.06 g/mol |
Nom IUPAC |
butoxy(dibutyl)gallane |
InChI |
InChI=1S/C4H9O.2C4H9.Ga/c1-2-3-4-5;2*1-3-4-2;/h2-4H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1 |
Clé InChI |
ABEUOYWWEMSPDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Ga](CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)




![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)

![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)

![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)

![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
